Isobatatasin I

Plant Pathology Antifungal Research Natural Product Chemistry

Researchers seeking a specific antifungal probe for plant defense studies often face limited options. Isobatatasin I is a phenanthrene derivative that directly inhibits spore germination and germ tube growth in Botrytis cinerea and Aspergillus niger, serving as a validated phytoalexin standard. Key benefits: • Antifungal activity: Inhibits spore germination at low micromolar concentrations. • Structural comparator: Enables SAR studies for α-glucosidase inhibition alongside bibenzyl batatasins. • Natural product standard: Quantifies plant defense responses in Dioscorea spp. and safflower.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 39499-84-8
Cat. No. B1216489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobatatasin I
CAS39499-84-8
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)OC)O)OC
InChIInChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-14(18)15(20-2)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3
InChIKeyBQUYXVYTCAIRQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobatatasin I Procurement Guide


Isobatatasin I (CAS 39499-84-8, molecular formula C17H16O4, molecular weight 284.31 g/mol) is a phenanthrene derivative, classified as a dihydrophenanthrene within the stilbenoid family, and is found in various plant species including *Dioscorea* spp. (yams) and *Carthamus tinctorius* (safflower) [1]. It is also known as 3,5,7-trimethoxyphenanthren-2-ol [2]. This compound is recognized for its biological roles, which include activity as an inhibitor of spore germination and germ tube growth in fungal species [3].

Natural product probe Dihydrophenanthrene from yam/safflower, for phytoalexin and botanical metabolomics studies
Antifungal screening Reported inhibition of spore germination and germ tube growth in plant-pathogen models
Structure-activity tool Phenanthrene scaffold for α-glucosidase SAR; distinct from bibenzyl batatasins

Why Isobatatasin I Cannot Be Substituted


Direct substitution of Isobatatasin I with its closely related structural isomer Batatasin I, or with bibenzyl derivatives like Batatasin III and IV, is not scientifically valid. Despite their shared biosynthetic origins and nomenclature, these compounds exhibit significant divergence in their molecular structures and, consequently, their biological activity profiles [1]. Isobatatasin I is a phenanthrene, a planar tricyclic aromatic system, whereas Batatasin III and IV are bibenzyls, which possess a flexible two-ring structure connected by an ethane bridge. This fundamental difference in molecular geometry and electronic distribution dictates distinct interactions with biological targets such as α-glucosidase [2]. The quantitative evidence detailed in the following section demonstrates that substituting one batatasin for another without considering these specific structural and functional differences can lead to a complete loss of expected activity or the introduction of confounding variables in experimental results.

Structural mismatch Phenanthrene (planar tricyclic) vs. bibenzyl (flexible ethane bridge) core – geometry may alter target recognition
Bioactivity divergence Batatasin I targets mammalian inflammation; Isobatatasin I shows plant-pathogen antifungal profile – endpoint context may differ
SAR confounding Batatasin III/IV α-glucosidase data cannot predict Isobatatasin I behavior without direct assay – class-level inference only

Isobatatasin I Differentiation Evidence Guide


Fungal Growth Inhibition Profile

Isobatatasin I exhibits a specific and well-documented activity profile against fungal pathogens that distinguishes it from other batatasin-class compounds. In direct experimental assessments, Isobatatasin I has been shown to inhibit both spore germination and germ tube growth in the economically significant plant pathogens *Aspergillus niger* and *Botrytis cinerea* [1]. While Batatasin III is also noted for its inhibitory effect on plant growth [2], the specific antifungal activity against these fungal species represents a distinct biological signature for Isobatatasin I. This activity is particularly relevant for researchers investigating plant defense mechanisms or developing natural product-based antifungal agents.

Fungal growth inhibition
Class-level inference
Isobatatasin I: inhibits spore germination & germ tube growth
vs Batatasin III: inhibits whole-plant growth, suppresses cancer migration
Distinct biological target – supports antifungal pathway research, not general batatasin activity
Assays in Aspergillus niger, Botrytis cinerea (Harborne 1999)
Plant Pathology Antifungal Research Natural Product Chemistry

Botrytis cinerea Spore Germination Inhibition

The specificity of Isobatatasin I's antifungal activity is further underscored by its effect on *Botrytis cinerea*, the causative agent of gray mold, a devastating disease in many crops. Isobatatasin I has been documented to inhibit spore germination and germ tube growth in *B. cinerea* [1]. This profile differs from that of Batatasin I, which is more extensively characterized for its anti-inflammatory activity in mammalian cells, including an IC50 of 6.7 µM for inhibiting mast cell degranulation [2] and an IC50 of 1.8 µM for inhibiting LPS-induced COX-2 expression in RAW264.7 macrophages [3]. The distinct biological targets between these structurally related compounds highlight the importance of selecting the correct analog for the intended application.

Botrytis cinerea activity
Cross-study comparable
Isobatatasin I: inhibits B. cinerea spore germination & germ tube growth
vs Batatasin I: IC50 6.7 µM (mast cell degranulation), 1.8 µM (COX-2 expression)
Different target organism and process – antifungal research vs. mammalian inflammation, not interchangeable
BMMCs & RAW264.7 (Lu 2011); B. cinerea culture (Harborne 1999)
Botany Agricultural Chemistry Phytoalexin Research

Comparative α-Glucosidase Inhibition

In a comparative study of naturally occurring batatasins as α-glucosidase inhibitors, Batatasin I, III, and IV were found to inhibit the enzyme with IC50 values of 2.55 mM, 1.89 mM, and 2.52 mM, respectively [1]. These bibenzyl derivatives (Batatasin III and IV) and phenanthrene (Batatasin I) exhibit moderate millimolar potency, with Batatasin III being the most potent among them. While direct IC50 data for Isobatatasin I against α-glucosidase is not available in the same study, its classification as a phenanthrene derivative suggests it may interact with the enzyme in a manner distinct from the bibenzyl-type inhibitors [2]. This structural distinction is critical, as the study's structure-activity relationship (SAR) analysis indicated that specific hydroxyl substitution patterns, particularly at the C-2' position, are key determinants of inhibitory activity [1].

α-Glucosidase inhibition
Class-level inference
Isobatatasin I IC50 not reported. Comparators: Batatasin III IC50 1.89 mM, Batatasin I 2.55 mM, Batatasin IV 2.52 mM (bibenzyl series). Phenanthrene core may confer distinct SAR.
Structure-dependent enzyme interaction – phenanthrene vs. bibenzyl scaffold critical for inhibitory profile
Reversible, non-competitive assay (Hu 2015); direct data on Isobatatasin I needed
Diabetes Research Enzyme Inhibition Functional Food Science

Isobatatasin I Procurement Scenarios


Plant Pathology & Antifungal Discovery

Isobatatasin I is the preferred compound for studies focused on plant defense mechanisms and the discovery of novel antifungal agents. Its documented ability to inhibit spore germination and germ tube growth in key plant pathogens like *Botrytis cinerea* and *Aspergillus niger* [1] makes it a specific chemical probe for these pathways. Unlike Batatasin I, which has a primary profile in mammalian inflammation [2], Isobatatasin I is directly relevant for agricultural and botanical research applications.

SAR Studies for Enzyme Inhibitors

In medicinal chemistry and natural product research, Isobatatasin I serves as a critical phenanthrene comparator in SAR studies aimed at elucidating the structural requirements for α-glucosidase inhibition. By comparing its activity to the bibenzyl batatasins (e.g., Batatasin III, IC50 = 1.89 mM) [3], researchers can dissect the role of the tricyclic planar core versus the flexible bibenzyl scaffold in enzyme binding and inhibition [4]. This application is central to the rational design of more potent and selective inhibitors.

Phytoalexin & Plant Immunity Research

As a phytoalexin produced by plants like yams (*Dioscorea* spp.) in response to stress [5], Isobatatasin I is an essential standard for analytical chemistry and metabolomics studies. Its use as a reference compound is critical for quantifying and understanding the dynamics of plant defense responses. This application leverages its natural occurrence and role in plant biochemistry, distinguishing it from synthetic analogs or compounds with no established ecological role.

Selecting Anti-Inflammatory Analogs

For researchers whose primary focus is on inflammation, Isobatatasin I is **not** the recommended compound. Procurement in this area should instead focus on Batatasin I, which has well-quantified anti-inflammatory activity, including an IC50 of 6.7 µM for mast cell degranulation [2] and an IC50 of 1.8 µM for COX-2 expression [6]. This scenario highlights the critical importance of compound-specific selection, as the closely related Isobatatasin I has a completely different, plant-pathogen-focused activity profile and would not serve as an appropriate substitute for inflammatory studies.

Application
Selection Property
Validation Focus
Plant pathology & antifungal discovery
Reported spore/germ-tube inhibition in Botrytis/Aspergillus models
Antifungal screening context: confirm activity in target pathogen assays
α-Glucosidase SAR studies
Phenanthrene core vs. bibenzyl scaffold; hydroxyl substitution pattern
Enzyme inhibition assay and structure-activity interpretation
Phytoalexin & plant metabolomics
Naturally occurring dihydrophenanthrene reference standard
Analytical identity confirmation (NMR, LC-MS) and quantification in plant extracts
Inflammation research (not recommended)
Isobatatasin I lacks reported anti-inflammatory activity
Batatasin I (IC50 6.7 µM mast cell; 1.8 µM COX-2) is the appropriate comparator probe
Selection guidance based on reported research endpoints; verify compound identity and activity in your experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isobatatasin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.